2-amino-3-(5-methylpyridin-2-yl)propanoic Acid
Description
2-Amino-3-(5-methylpyridin-2-yl)propanoic acid is a synthetic amino acid derivative featuring a pyridine ring substituted with a methyl group at the 5-position. Its structure comprises an α-amino acid backbone (NH2-CH-COOH) with a 5-methylpyridin-2-yl group at the β-carbon (C3).
Properties
IUPAC Name |
2-amino-3-(5-methylpyridin-2-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-6-2-3-7(11-5-6)4-8(10)9(12)13/h2-3,5,8H,4,10H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGYQCBBDLIEYEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20400881 | |
| Record name | 2-AMINO-3-(5-METHYL(PYRIDIN-2-YL))PROPANOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20400881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
603940-97-2 | |
| Record name | 2-AMINO-3-(5-METHYL(PYRIDIN-2-YL))PROPANOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20400881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-3-(5-methylpyridin-2-yl)propanoic acid typically involves the reaction of 5-methyl-2-pyridinecarboxaldehyde with an appropriate amine, followed by a series of chemical transformations to introduce the amino and carboxylic acid groups. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon (Pd/C) to facilitate hydrogenation reactions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to optimize the production process .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed:
Oxidation: Corresponding oxides
Reduction: Reduced derivatives
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential
The compound has been investigated for its role as a potential therapeutic agent. Studies suggest that it may interact with specific neurotransmitter receptors, which could be beneficial in treating neurological disorders. For instance, its interactions with glutamate receptors have been explored, indicating a possible role in modulating synaptic transmission and neuroprotection .
Case Study: Neurological Disorders
In a study examining the effects of various amino acid derivatives on neurological function, 2-amino-3-(5-methylpyridin-2-yl)propanoic acid demonstrated promising results as a modulator of excitatory neurotransmission. The compound was found to enhance synaptic plasticity in animal models, suggesting its potential use in conditions like Alzheimer's disease and other cognitive impairments .
Interactions with Biological Macromolecules
Research has shown that this compound can interact with proteins and nucleic acids, influencing cellular signaling pathways. Its binding affinity to various receptors has been characterized, revealing insights into its mechanism of action at the molecular level .
Case Study: Binding Affinity Studies
A series of binding assays were conducted to evaluate the affinity of this compound for different receptor sites. Results indicated that it binds selectively to certain glutamate receptors, which are crucial for learning and memory processes. This selectivity underscores its potential as a lead compound for drug development aimed at cognitive enhancement .
Industrial Applications
Development of Agrochemicals
In addition to its pharmaceutical applications, this compound is being explored for use in agrochemical formulations. Its ability to act as a growth regulator or herbicide could provide innovative solutions for crop management and agricultural productivity .
Mechanism of Action
The mechanism of action of 2-amino-3-(5-methylpyridin-2-yl)propanoic acid involves its interaction with specific molecular targets in biological systems. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. The compound may also participate in metabolic pathways, where it undergoes enzymatic transformations to produce bioactive metabolites .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their differences:
Pharmacological and Biochemical Insights
- Isoxazole Derivatives (e.g., LY293558) : The isoxazole ring in LY293558 confers selectivity for AMPA receptors over NMDA receptors, attributed to its electron-deficient nature and steric compatibility with receptor pockets. In contrast, the pyridine group in the target compound may exhibit weaker antagonism due to differences in charge distribution .
- Thiophene vs. Pyridine : The thiophene-containing analog () undergoes biocatalytic ammonia elimination more efficiently than pyridine derivatives, likely due to sulfur’s electron-withdrawing effects stabilizing reaction intermediates .
- Natural Amino Acids (Tryptophan/Histidine): The target compound’s synthetic pyridine group lacks the indole NH (critical for tryptophan’s role in protein folding) or imidazole’s pH-sensitive properties (key to histidine’s enzymatic functions).
- Thiazole-Containing Antimycobacterials : The thiazole moiety in enhances membrane permeability and target binding in Mycobacterium tuberculosis, suggesting that pyridine analogs may require additional substituents for similar efficacy .
Pharmacokinetic and Toxicological Profiles
- BMAA (): Unlike the target compound, BMAA’s linear structure and methylamino group result in low blood-brain barrier permeability (PS ≈ 2–5 × 10⁻⁵ ml/s/g). Pyridine’s aromaticity could improve CNS uptake but may increase toxicity risks .
Biological Activity
2-Amino-3-(5-methylpyridin-2-yl)propanoic acid, also known by its chemical formula CHNO, has garnered attention in various fields of research due to its significant biological activities. This compound is characterized by its unique structure, which includes a pyridine ring that influences its interactions with biological systems.
The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors . It has been shown to modulate several signaling pathways , which are crucial for maintaining cellular homeostasis and influencing disease processes. The compound's aromatic nature allows for potential electrophilic substitutions, enhancing its reactivity with biological targets.
Biological Activities
- Enzyme Interactions : The compound has been studied for its ability to interact with specific enzymes, potentially affecting metabolic pathways. This interaction may lead to the modulation of enzyme activity, which is vital for various physiological processes.
- Receptor Modulation : Research indicates that this compound may act on NMDA receptors , which are critical for synaptic plasticity and memory function in the central nervous system. Its structural analogs have shown varying degrees of agonistic activity at different NMDA receptor subtypes, suggesting a potential role in cognitive enhancement or neuroprotection .
- Therapeutic Potential : Preliminary studies have suggested that this compound could be explored for therapeutic applications in treating cognitive disorders and enhancing learning and memory functions .
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- A study on NMDA receptor agonists highlighted the potential of similar compounds to enhance synaptic transmission and improve cognitive functions. The findings indicated that structural modifications could lead to significant variations in receptor affinity and efficacy .
- Another investigation focused on the synthesis of derivatives of this compound, revealing that certain modifications could enhance its biological activity, making it a candidate for further drug development .
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with similar compounds is essential:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-amino-3-(4-methylpyridin-2-yl)propanoic acid | 4-Methyl group on pyridine | Moderate NMDA receptor activity |
| 2-amino-3-(5-chloropyridin-2-yl)propanoic acid | Chlorine substituent | Antagonistic effects on certain receptors |
| 2-amino-3-(5-bromopyridin-2-yl)propanoic acid | Bromine substituent | Reduced affinity for NMDA receptors |
The presence of the methyl group in this compound enhances its steric and electronic properties compared to halogenated analogs, influencing its interaction profile with molecular targets.
Q & A
Q. What are the standard synthetic routes for 2-amino-3-(5-methylpyridin-2-yl)propanoic acid, and how is its purity validated?
Methodological Answer: The compound can be synthesized via:
Q. Purity Validation :
Q. How does the 5-methylpyridin-2-yl substituent influence the compound’s physicochemical properties and receptor binding?
Methodological Answer:
- Physicochemical Effects : The methyl group enhances lipophilicity (logP ~0.8) compared to unsubstituted analogs, improving membrane permeability.
- Receptor Binding : The pyridine nitrogen participates in hydrogen bonding with targets (e.g., glutamate receptors). Methyl substitution at the 5-position reduces steric hindrance, favoring interactions with hydrophobic pockets in enzymes like D-amino acid oxidase .
Advanced Research Questions
Q. How can enantioselective synthesis of (2S)-2-amino-3-(5-methylpyridin-2-yl)propanoic acid be achieved?
Methodological Answer:
- Chiral Auxiliaries : Use (R)- or (S)-Boc-protected oxazolidinones to direct stereochemistry during alkylation of the pyridine precursor.
- Enzymatic Resolution : Employ immobilized L-amino acid oxidase to selectively deaminate the undesired enantiomer, yielding >99% ee .
- Characterization : Circular dichroism (CD) at 220–260 nm confirms absolute configuration .
Q. How should researchers resolve contradictions in reported IC₅₀ values for kinase inhibition assays?
Methodological Answer: Contradictions may arise from:
- Assay Conditions : Buffer pH (e.g., Tris vs. HEPES) affects ionization of the pyridine nitrogen. Standardize to pH 7.4.
- Protein Purity : Use SDS-PAGE (>95% purity) and activity-normalized kinase preparations.
- Orthogonal Assays : Validate results via ITC (isothermal titration calorimetry) and SPR (surface plasmon resonance) to rule out false positives .
Q. What computational strategies predict the compound’s interaction with novel targets (e.g., NMDA receptors)?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina with receptor structures (PDB: 6WKO) to map binding poses. Focus on salt bridges between the carboxylate group and Arg523.
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of hydrogen bonds with GluN2A subunits.
- QSAR Models : Train models using pyridine-substituted amino acid analogs to predict bioavailability and toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
